molecular formula C8H11ClN4 B1435573 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride CAS No. 1803602-17-6

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride

Cat. No.: B1435573
CAS No.: 1803602-17-6
M. Wt: 198.65 g/mol
InChI Key: VECZRUHOESQVOS-UHFFFAOYSA-N
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Description

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Biochemical Analysis

Biochemical Properties

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can influence various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By modulating this pathway, this compound can alter the expression of various genes involved in immune responses and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as kinases and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses or reducing inflammation. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or altered physiological functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired diamine . The cyclization is then achieved using acetic anhydride or other carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed amide coupling reactions. For example, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of palladium catalysts to yield the desired imidazo[4,5-b]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Hydrogen gas with palladium on carbon or Raney nickel.

    Substitution: Halogenated pyridine derivatives and nucleophiles.

Major Products

The major products formed from these reactions include various imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Properties

IUPAC Name

3-ethylimidazo[4,5-b]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-2-12-7-6(11-8(12)9)4-3-5-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECZRUHOESQVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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